molecular formula C23H27BrFN4O2+ B11831696 (S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide

(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide

Cat. No.: B11831696
M. Wt: 490.4 g/mol
InChI Key: QAYYIZPSYKMYFR-GSJMWFLZSA-O
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Description

(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[45]decanyl)propan-2-yl)benzamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide typically involves multiple steps:

    N-arylation of pyrazolone: This step uses copper(I) iodide as a catalyst to form an intermediate amine.

    Coupling with 3-(4-fluorophenyl)propionic acid: The intermediate amine is then coupled with 3-(4-fluorophenyl)propionic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

    Deprotection of Boc group: The final step involves deprotection of the Boc group using hydrochloric acid in 1,4-dioxane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogen substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide is unique due to its specific spirocyclic structure and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H27BrFN4O2+

Molecular Weight

490.4 g/mol

IUPAC Name

4-bromo-N-[1-[(1S)-1-(3-fluorophenyl)-4-oxo-3,8-diaza-1-azoniaspiro[4.5]decan-1-yl]propan-2-yl]benzamide

InChI

InChI=1S/C23H26BrFN4O2/c1-16(28-21(30)17-5-7-18(24)8-6-17)14-29(20-4-2-3-19(25)13-20)15-27-22(31)23(29)9-11-26-12-10-23/h2-8,13,16,26H,9-12,14-15H2,1H3,(H-,27,28,30,31)/p+1/t16?,29-/m0/s1

InChI Key

QAYYIZPSYKMYFR-GSJMWFLZSA-O

Isomeric SMILES

CC(C[N@+]1(CNC(=O)C12CCNCC2)C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC(C[N+]1(CNC(=O)C12CCNCC2)C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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